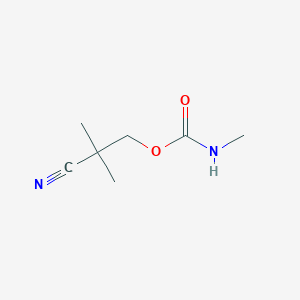
4-Butyl-2-chloro-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-chloro-1-fluorobenzene is a chemical compound with the CAS Number: 2432848-87-6 . It has a molecular weight of 186.66 . The compound is liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-butyl-2-chloro-1-fluorobenzene . Its InChI code is 1S/C10H12ClF/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3 .Chemical Reactions Analysis
As a benzene derivative, 4-Butyl-2-chloro-1-fluorobenzene can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring .Physical And Chemical Properties Analysis
4-Butyl-2-chloro-1-fluorobenzene is a liquid .Scientific Research Applications
Benzylic Substitution Reactions
Due to its benzylic position (the carbon adjacent to the benzene ring), 4-Butyl-2-chloro-1-fluorobenzene undergoes substitution reactions. Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides favor an SN1 pathway, forming resonance-stabilized carbocations . These reactions are essential for creating new carbon-carbon or carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action for electrophilic aromatic substitution, which is likely relevant to 4-Butyl-2-chloro-1-fluorobenzene, involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
properties
IUPAC Name |
4-butyl-2-chloro-1-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCWCJKSQVSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-2-chloro-1-fluorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)
![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)




![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)


![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)



